N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide
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Overview
Description
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide typically involves the cyclization of acyclic precursors. One common method includes the reaction of a hydrazide derivative with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often involve refluxing in ethanol or other suitable solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.
Benzothiazole derivatives: Known for their broad spectrum of biological effects, including antimicrobial and anticancer activities.
Uniqueness
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is unique due to the presence of both the benzylsulfanyl and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound for various applications .
Biological Activity
N-{[5-(benzylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}-2-methyl-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to compile and analyze diverse research findings related to the biological activity of this compound, presenting data tables and case studies where applicable.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring and a benzylsulfanyl group. Its molecular formula is C17H18N4O3S, with a molecular weight of approximately 370.42 g/mol. The nitro group and the methyl groups contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antimicrobial Activity : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity, leading to antimicrobial effects against various pathogens.
- Anticancer Activity : The oxadiazole moiety may interact with nucleic acids, affecting their function and inhibiting tumor cell proliferation. Studies have shown that compounds containing similar structures exhibit significant antitumor properties.
Biological Activity Data
Several studies have evaluated the biological activity of this compound. Below is a summary table of findings from various research articles:
Case Studies
- Antimicrobial Properties : In a study assessing the antimicrobial efficacy of various derivatives of oxadiazoles, this compound demonstrated significant inhibition against both E. coli and S. aureus strains at concentrations below 20 µM .
- Anticancer Activity : A recent investigation into the anticancer properties of this compound revealed that it exhibited promising results in inhibiting cell proliferation in lung cancer cell lines (A549 and HCC827). The IC50 values were recorded at 8 µM for A549 cells, indicating effective cytotoxicity while maintaining lower toxicity levels in normal MRC-5 fibroblast cells .
Properties
IUPAC Name |
N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-12-14(8-5-9-15(12)22(24)25)17(23)19-10-16-20-21-18(26-16)27-11-13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJNYCDGWZKIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.